N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has a unique structure that combines a benzamide moiety with a thiadiazole ring, which imparts specific chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as glucokinase , which plays a crucial role in the regulation of carbohydrate metabolism.
Biochemical Pathways
Similar compounds have been found to influence pathways related to carbohydrate metabolism, such as the glycolysis/gluconeogenesis pathway, due to their interaction with enzymes like glucokinase .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly process .
Another method involves the electrochemical synthesis and amidation of benzoin. This process uses an electrolysis cell to carry out the benzoin condensation starting from benzaldehyde, followed by benzoin amidation to benzamide. The reaction is carried out in a room temperature ionic liquid, which acts as both the solvent-supporting electrolyte system and precatalyst .
Industrial Production Methods
Industrial production of benzamides, including this compound, often employs scalable and cost-effective methods. The use of ultrasonic irradiation and electrochemical synthesis are promising due to their green chemistry principles, which minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antiproliferative effects.
Medicine: It has potential therapeutic applications due to its biological activities.
Comparison with Similar Compounds
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.
Other Benzamides: Compounds like 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide (TAK-285) have been studied for their biochemical and physiological effects.
The uniqueness of this compound lies in its specific combination of a benzamide moiety with a thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDMFIUEHBUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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